2-Azabicyclo(16.3.1)docosa-1(22),4,6,10,18,20-hexaen-3-one, 20,22-bis(acetyloxy)-9-((aminocarbonyl)oxy)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-

Description

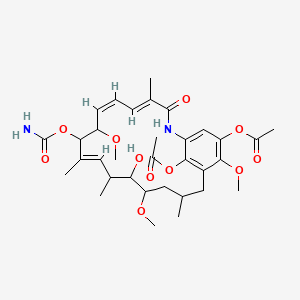

Hydrogeldanamycin-18,21-diacetate is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is known for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit heat shock protein 90 (HSP90). By inhibiting HSP90, hydrogeldanamycin-18,21-diacetate can disrupt the function of several proteins involved in cell growth, survival, and proliferation.

Properties

CAS No. |

30562-35-7 |

|---|---|

Molecular Formula |

C33H46N2O11 |

Molecular Weight |

646.7 g/mol |

IUPAC Name |

[(4E,6Z,10E)-22-acetyloxy-9-carbamoyloxy-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-20-yl] acetate |

InChI |

InChI=1S/C33H46N2O11/c1-17-13-23-30(45-22(6)37)24(16-27(31(23)43-9)44-21(5)36)35-32(39)18(2)11-10-12-25(41-7)29(46-33(34)40)20(4)15-19(3)28(38)26(14-17)42-8/h10-12,15-17,19,25-26,28-29,38H,13-14H2,1-9H3,(H2,34,40)(H,35,39)/b12-10-,18-11+,20-15+ |

InChI Key |

SMJLJYSWSZSYCN-QIDZHBFPSA-N |

Isomeric SMILES |

CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2OC(=O)C)C1)OC)OC(=O)C)/C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2OC(=O)C)C1)OC)OC(=O)C)C)OC)OC(=O)N)C)C)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogeldanamycin-18,21-diacetate typically involves the acetylation of geldanamycin. The process begins with the isolation of geldanamycin from its natural source, Streptomyces hygroscopicus. The isolated geldanamycin is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 18 and 21 positions.

Industrial Production Methods

Industrial production of hydrogeldanamycin-18,21-diacetate follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Hydrogeldanamycin-18,21-diacetate undergoes various chemical reactions, including:

Oxidation: The benzoquinone moiety can be oxidized under specific conditions.

Reduction: The compound can be reduced to its hydroquinone form.

Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups.

Major Products

Oxidation: The major product is the oxidized form of hydrogeldanamycin-18,21-diacetate.

Reduction: The major product is the hydroquinone derivative.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Hydrogeldanamycin-18,21-diacetate has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of benzoquinone ansamycins.

Biology: Investigated for its role in inhibiting HSP90 and affecting protein folding and stability.

Medicine: Explored as a potential anticancer agent due to its ability to disrupt multiple signaling pathways involved in cancer cell survival and proliferation.

Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery research.

Mechanism of Action

Hydrogeldanamycin-18,21-diacetate exerts its effects primarily by inhibiting HSP90, a molecular chaperone involved in the proper folding and function of many proteins. By binding to the ATP-binding site of HSP90, the compound prevents the chaperone from stabilizing its client proteins. This leads to the degradation of these proteins, many of which are involved in cell growth and survival pathways. The disruption of these pathways results in the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Hydrogeldanamycin-18,21-diacetate can be compared with other geldanamycin derivatives such as:

17-Allylamino-17-demethoxygeldanamycin (17-AAG): Another HSP90 inhibitor with similar anticancer properties.

17-Demethoxy-17-[(2-dimethylamino)ethyl]amino-geldanamycin (17-DMAG): A water-soluble analogue with enhanced bioavailability.

Uniqueness

Hydrogeldanamycin-18,21-diacetate is unique due to its specific acetylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives. This uniqueness can influence its efficacy and safety profile in therapeutic applications.

List of Similar Compounds

- Geldanamycin

- 17-Allylamino-17-demethoxygeldanamycin (17-AAG)

- 17-Demethoxy-17-[(2-dimethylamino)ethyl]amino-geldanamycin (17-DMAG)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.